BIBB 515
Overview
Description
BIBB 515, also known as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene)piperidine), is a potent and selective inhibitor of 2,3-oxidosqualene cyclase. This enzyme plays a crucial role in the biosynthesis of sterols, including cholesterol, in animals, plants, and fungi.
Mechanism of Action
Target of Action
BIBB 515 is a potent, selective, and orally active 2,3-oxidosqualene cyclase (OSC) inhibitor . OSC is an important enzyme in the biosynthesis of animal, plant, and fungal sterols .
Mode of Action
This compound exerts its lipid-lowering effect mainly by inhibiting the production of low-density lipoprotein (LDL) . It interacts with OSC, inhibiting its activity, which in turn reduces the production of LDL .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthetic pathway . By inhibiting OSC, this compound disrupts the synthesis of cholesterol, leading to a decrease in LDL levels .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both rats and mice. It has been found to have ED50 values of 0.2-0.5 mg/kg and 0.36-33.3 mg/kg in rats and mice (1-5 hours), respectively . The effect of food on the pharmacokinetics of this compound has also been studied .
Result of Action
This compound has been shown to render chemoimmuno-therapy resistant MEC-2 cells sensitive to chemoimmuno-therapy and enhance CLL cell chemoimmuno-sensitivity without CD-20 epitope presentation or its downstream signaling . This suggests that this compound could potentially be used as a novel strategy in CLL treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food has been shown to affect the pharmacokinetics of this compound
Biochemical Analysis
Biochemical Properties
BIBB 515 interacts with the enzyme OSC, inhibiting its activity . OSC catalyzes the conversion of 2,3-oxidosqualene to lanosterol, a precursor to cholesterol . By inhibiting OSC, this compound reduces the production of low-density lipoprotein (LDL), a key component of cholesterol .
Cellular Effects
This compound has been shown to reduce total cellular cholesterol levels by 20% in MEC-2 cells, a chronic lymphocytic leukemia (CLL) cell line . It also significantly promotes CD-20 surface expression . Furthermore, when cells are treated with fludarabine, rituximab, or their combinations in the presence of this compound, it enhances chemoimmuno-sensitivity measured by cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of OSC, which in turn reduces the production of LDL cholesterol . This leads to a decrease in total cellular cholesterol levels . The compound does not interfere with CD-20 epitope presentation or its downstream signaling .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent lipid-lowering activity. In normolipemic hamsters, a 19% reduction in total cholesterol and a 32% reduction in VLDL + LDL cholesterol were observed at a dosage of 55 mg/kg per day after 11 days of treatment .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, specifically targeting the OSC enzyme . By inhibiting OSC, it disrupts the conversion of 2,3-oxidosqualene to lanosterol, thereby reducing the production of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIBB 515 involves multiple steps, starting with the preparation of the key intermediate, 4-(2-oxazolin-2-yl)benzaldehyde. This intermediate is then reacted with 1-(4-chlorobenzoyl)piperidine under specific conditions to yield this compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
BIBB 515 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the oxazoline ring and the chlorobenzoyl moiety. These reactions can be utilized to modify the compound for various applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols, which can react with the electrophilic centers in the compound. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents used. For example, reaction with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether derivative. These derivatives can be further explored for their biological activities .
Scientific Research Applications
Comparison with Similar Compounds
BIBB 515 is unique in its high selectivity and potency as an inhibitor of 2,3-oxidosqualene cyclase. Similar compounds include:
Compared to these compounds, this compound stands out due to its specific molecular structure, which provides a unique balance of potency and selectivity, making it a valuable tool for both research and therapeutic applications .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWPWUJMRAASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333401 | |
Record name | BIBB 515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156635-05-1 | |
Record name | BIBB-515 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBB 515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIBB-515 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.